1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine
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Overview
Description
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine typically involves the condensation reaction between an aldehyde or ketone and an amine. For this compound, the starting materials could be 4-methoxybenzaldehyde and 5-methyl-1,2-benzothiazol-3-amine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction would produce amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-N-(1,2-benzothiazol-3-yl)methanimine: Lacks the methyl group on the benzothiazole ring.
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)ethanimine: Has an ethyl group instead of a methylene group.
Uniqueness
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is unique due to the presence of both the methoxyphenyl and methylbenzothiazole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H14N2OS
- Molecular Weight : 282.4 g/mol
- CAS No. : 647026-41-3
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC2=C(C=C1)SN=C2N=CC3=CC=C(C=C3)OC
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to exert cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer).
In vitro assays revealed that the compound's mechanism involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The IC50 values for the compound against these cell lines were reported to be in the low micromolar range, indicating potent activity.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 20.1 | ROS generation |
KB-V1 | 14 | Apoptosis induction |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). It was found to inhibit HCV replication effectively, showcasing its potential as a therapeutic agent for viral infections. The inhibition mechanism appears to involve interference with viral protein synthesis and replication processes.
The biological activity of this compound can be attributed to several key mechanisms:
- ROS Generation : The compound induces oxidative stress in cancer cells, which leads to cell death.
- Enzyme Inhibition : It acts as an uncompetitive inhibitor for certain enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Binding Affinity : The methoxy and benzothiazole groups enhance binding affinity to target proteins, facilitating increased biological activity.
Study on Anticancer Activity
A recent study focused on the synthesis and characterization of derivatives of this compound, highlighting its anticancer properties. The derivatives exhibited varying levels of cytotoxicity against different cancer cell lines, with some showing enhanced activity compared to the parent compound.
Antiviral Efficacy Assessment
Another significant study assessed the antiviral efficacy of the compound against HCV. The results demonstrated a substantial reduction in viral load in treated cell cultures compared to controls, suggesting that further development could lead to effective antiviral therapies.
Properties
CAS No. |
647026-41-3 |
---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(5-methyl-1,2-benzothiazol-3-yl)methanimine |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-8-15-14(9-11)16(18-20-15)17-10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3 |
InChI Key |
FLTDJJZNXSXWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2N=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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